molecular formula C59H111N3O9S B12101956 Pam3-cys-ala-gly-OH

Pam3-cys-ala-gly-OH

Cat. No.: B12101956
M. Wt: 1038.6 g/mol
InChI Key: MELKZHAKCJIPSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Synthetic Lipopeptides as Immunomodulators

Synthetic lipopeptides are molecules that have garnered significant attention in immunology for their ability to modulate the immune system. These compounds typically consist of a lipid portion, such as fatty acids, connected to a short peptide chain. This unique structure allows them to mimic the naturally occurring lipoproteins found on the surface of bacteria and other microbes.

The immunomodulatory properties of synthetic lipopeptides stem from their recognition by the innate immune system. They act as potent activators of various immune cells, including B lymphocytes, monocytes, and macrophages. nih.gov This activation leads to a cascade of downstream effects, such as the secretion of cytokines like interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor (TNF), as well as the production of nitrogen oxide. nih.gov

A key advantage of synthetic lipopeptides is their ability to be produced with high purity and reproducibility, which is often a challenge with conventional bacterial immunomodulators. nih.gov This makes them valuable tools for standardizing in vitro assays and for use as adjuvants in vaccines. When combined with an antigen, either as a mixture or covalently linked, lipopeptides can significantly enhance the immune response. nih.gov This "self-adjuvanting" property is a major focus of research, as it can lead to more effective vaccines without the need for additional adjuvants, which can sometimes cause undesirable side effects. frontiersin.org

Historical Context of Pam3-cys-ala-gly-OH within the Pam3Cys Family of Toll-Like Receptor Agonists

The Pam3Cys family of lipopeptides are synthetic analogues of the N-terminal part of bacterial lipoproteins. The parent compound, Pam3Cys, is a synthetic version of the lipid moiety of Braun's lipoprotein from Escherichia coli. nih.gov This family of molecules is characterized by a tripalmitoyl-S-glyceryl-cysteine (Pam3Cys) core, which consists of three palmitic acid chains linked to a cysteine residue. nih.gov

The discovery that these synthetic lipopeptides could mimic the immunostimulatory properties of bacterial lipoproteins was a significant advancement. Early research demonstrated that these molecules were potent mitogens, capable of stimulating B lymphocytes to produce immunoglobulins. acs.org The activity of these synthetic lipopeptides was found to be comparable to that of the native E. coli lipoprotein. acs.org

This compound is a specific member of this family, featuring the core Pam3Cys structure linked to the tripeptide alanine-glycine with a C-terminal hydroxyl group. The development of various Pam3Cys derivatives with different peptide chains allowed researchers to investigate the structure-activity relationships that govern their interaction with the immune system. For instance, it was discovered that the addition of polar amino acids could increase the mitogenic activity of Pam3Cys. nih.gov

The Pam3Cys family, including this compound, are recognized as potent agonists for Toll-like receptor 2 (TLR2). frontiersin.org The discovery of TLRs as the receptors for these microbial components revolutionized the understanding of innate immunity. scispace.com It became clear that the Pam3Cys moiety was the key structural feature responsible for activating TLR2-mediated signaling pathways.

Significance of this compound as a Pattern Recognition Receptor Ligand in Innate Immunity

The innate immune system is the body's first line of defense against invading pathogens. It relies on a set of germline-encoded receptors known as Pattern Recognition Receptors (PRRs) to detect conserved molecular structures on microbes, referred to as Pathogen-Associated Molecular Patterns (PAMPs). guidetopharmacology.orgglycopedia.eu this compound functions as a PAMP, and its significance lies in its specific interaction with a subset of PRRs, namely the Toll-like receptors (TLRs).

More specifically, triacylated lipopeptides like this compound are recognized by a heterodimer of TLR2 and TLR1. acs.orgnih.gov This recognition event occurs on the surface of various immune cells, particularly antigen-presenting cells (APCs) like macrophages and dendritic cells. frontiersin.org The binding of this compound to the TLR2/TLR1 complex initiates a signaling cascade inside the cell.

This signaling cascade involves adaptor proteins such as MyD88 and ultimately leads to the activation of transcription factors, most notably NF-κB. nih.govnih.gov The activation of NF-κB results in the transcription of a wide array of pro-inflammatory genes, leading to the production of cytokines and chemokines that orchestrate the innate immune response. nih.govnih.gov This process is crucial for recruiting other immune cells to the site of infection and for activating the adaptive immune system. frontiersin.org

The ability of this compound to potently and specifically activate the TLR2/TLR1 pathway makes it an invaluable tool in immunological research for studying the intricacies of innate immune signaling. It allows for the controlled stimulation of this pathway to investigate downstream cellular events and the subsequent development of adaptive immunity.

Interactive Data Tables

Table 1: Key Immunological Activities of Synthetic Lipopeptides

ActivityTarget CellsMediators/EffectsReference
B Lymphocyte ActivationB LymphocytesImmunoglobulin synthesis nih.gov
Cytokine SecretionMonocytes/MacrophagesIL-1, IL-6, TNF nih.gov
Nitric Oxide ProductionMonocytes/MacrophagesNitrogen Oxide nih.gov
Tumor CytotoxicityMonocytes/MacrophagesInduction of tumor cell killing nih.gov
Adjuvant EffectAntigen Presenting CellsEnhanced antigen-specific immune response nih.govfrontiersin.org

Table 2: Components of the this compound Signaling Pathway

ComponentTypeFunctionReference
This compoundLigand (PAMP)Binds to and activates the TLR2/TLR1 receptor complex nih.gov
TLR2/TLR1Receptor (PRR)Recognizes triacylated lipopeptides and initiates intracellular signaling acs.orgnih.gov
MyD88Adaptor ProteinRecruits downstream signaling molecules upon receptor activation nih.gov
IRAK-1KinaseInvolved in the phosphorylation cascade leading to NF-κB activation nih.gov
NF-κBTranscription FactorTranslocates to the nucleus to induce the expression of pro-inflammatory genes nih.govnih.gov

Properties

Molecular Formula

C59H111N3O9S

Molecular Weight

1038.6 g/mol

IUPAC Name

2-[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]propanoylamino]acetic acid

InChI

InChI=1S/C59H111N3O9S/c1-5-8-11-14-17-20-23-26-29-32-35-38-41-44-54(63)62-53(59(69)61-51(4)58(68)60-47-55(64)65)50-72-49-52(71-57(67)46-43-40-37-34-31-28-25-22-19-16-13-10-7-3)48-70-56(66)45-42-39-36-33-30-27-24-21-18-15-12-9-6-2/h51-53H,5-50H2,1-4H3,(H,60,68)(H,61,69)(H,62,63)(H,64,65)

InChI Key

MELKZHAKCJIPSL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(C)C(=O)NCC(=O)O

Origin of Product

United States

Synthesis and Chemical Derivatization of Pam3 Cys Ala Gly Oh for Research Applications

Methodologies for Solid-Phase Peptide Synthesis of Pam3-cys-ala-gly-OH

The synthesis of this compound is effectively achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). nih.gov SPPS allows for the stepwise assembly of amino acids onto an insoluble resin support, which simplifies the purification process by allowing for the removal of excess reagents and by-products by simple filtration. researchgate.net

The synthesis commences with the selection of an appropriate solid support. For a peptide with a C-terminal carboxylic acid like this compound, a highly acid-labile resin such as 2-chlorotrityl chloride resin is a suitable choice. nih.gov The first amino acid, Fmoc-Gly-OH, is covalently attached to this resin. The synthesis proceeds through repetitive cycles of Nα-Fmoc deprotection and coupling of the subsequent amino acids.

The standard Fmoc-SPPS cycle involves two key steps:

Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). biosyn.comresearchgate.net This exposes a free amine group for the next coupling reaction.

Coupling: The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-Ala-OH) is activated and coupled to the newly exposed amine. Activation is commonly achieved using coupling reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in the presence of a base such as N,N-diisopropylethylamine (DIEA). nih.govscienceopen.com

For the synthesis of this compound, the final coupling step involves the incorporation of the specialized lipoamino acid, Fmoc-Pam3Cys-OH. This building block, with its three palmitoyl (B13399708) chains, is synthesized separately and then used in the SPPS cycle just like a standard amino acid. nih.gov The bulky and hydrophobic nature of the Pam3Cys moiety can sometimes present challenges, requiring optimized coupling conditions or longer reaction times to ensure the reaction goes to completion.

After the sequence is fully assembled, the peptide is cleaved from the resin support. For a 2-chlorotrityl resin, cleavage is achieved under mild acidic conditions, which simultaneously removes the acid-labile side-chain protecting groups but leaves the peptide intact. A common cleavage cocktail is a mixture of trifluoroacetic acid (TFA), water, and scavengers to prevent side reactions. unimi.itmdpi.com

Table 1: Standard Fmoc-SPPS Cycle for Peptide Elongation
StepProcedureReagentsPurpose
1. SwellingResin is swelled in a suitable solvent.Dimethylformamide (DMF) or Dichloromethane (DCM)To allow reagent access to reactive sites on the resin.
2. DeprotectionThe Fmoc group is removed from the N-terminal amino acid.20% Piperidine in DMFTo expose the terminal amine for the next coupling reaction.
3. WashingResin is washed to remove excess deprotection reagent and by-products.DMFTo purify the resin-bound peptide for the next step.
4. CouplingThe next Fmoc-protected amino acid is activated and added.Fmoc-amino acid, Coupling Agent (e.g., HATU, PyBOP), Base (e.g., DIEA)To form a new peptide bond, elongating the peptide chain.
5. WashingResin is washed to remove excess reagents and by-products.DMFTo purify the final resin-bound peptide before the next cycle.

Strategies for Lipidation of Peptide Sequences with the this compound Moiety

The term "lipidation" in the context of Pam3Cys-containing peptides refers to the incorporation of the tripalmitoyl-S-glyceryl-cysteine lipid moiety into a peptide sequence. scienceopen.comacs.org This process is fundamental to creating self-adjuvanting molecules. There are two primary strategies for achieving this.

The most common and efficient method is the direct incorporation of a pre-synthesized Fmoc-Pam3Cys-OH building block during standard Fmoc-SPPS, as described in the previous section. This approach is modular and allows for the precise placement of the lipid moiety at any desired position within the peptide chain, most commonly at the N-terminus.

An alternative is a convergent synthesis approach . scienceopen.com In this strategy, the peptide sequence (e.g., H-Cys-Ala-Gly-OH) and the lipid moiety are prepared separately and then joined together in solution or on the solid phase. For instance, a peptide containing a cysteine residue can be synthesized via SPPS, and after cleavage and purification, its free sulfhydryl group can be alkylated. However, for creating the specific Pam3Cys structure, a more common convergent approach involves synthesizing the peptide sequence on the resin, deprotecting the N-terminal amine of the cysteine, and then sequentially acylating it. This involves first coupling with palmitic acid at the alpha-amino group, followed by other modifications, a process that can be more complex and prone to side reactions than using a pre-formed building block. scienceopen.com

Table 2: Comparison of Lipidation Strategies
StrategyDescriptionAdvantagesDisadvantages
Direct SPPS IncorporationA pre-formed Fmoc-Pam3Cys-OH building block is coupled directly to the peptide chain during solid-phase synthesis.- High efficiency and purity
  • Precise placement of the lipid
  • Well-established methodology
  • - Requires prior synthesis of the specialized Fmoc-Pam3Cys-OH building block.
    Convergent SynthesisThe peptide and lipid parts are synthesized separately and then conjugated.- Modular; allows for combining different pre-made fragments.- Can require additional purification steps
  • Potential for lower yields and side reactions during the final conjugation step.
  • Derivatization of this compound for Conjugation with Epitopes and Antigens

    The this compound molecule is rarely used in isolation. Its primary function in research is to act as a built-in adjuvant. researchgate.net To achieve this, it is chemically linked, or conjugated, to an epitope—a specific piece of an antigen that is recognized by the immune system. This conjugation ensures that the potent immunostimulatory adjuvant (Pam3Cys) and the antigen are delivered to the same antigen-presenting cell, which can significantly enhance the resulting immune response. acs.org The Ala-Gly portion of the molecule often serves as a simple, flexible spacer between the lipid adjuvant and the conjugated epitope, although other spacers can be used.

    The Multiple Antigen Peptide System (MAPS) is a method to create molecules with a high density of antigenic epitopes without needing a large protein carrier. nih.govgoogle.com A MAP consists of a central core, typically made of branched lysine (B10760008) residues, from which multiple copies of a peptide epitope are extended. nih.govfrontiersin.org This dendritic structure mimics the presentation of antigens on the surface of a pathogen and can elicit strong immune responses. google.com

    Pam3Cys-containing lipopeptides can be integrated into MAPS to create highly potent, fully synthetic vaccine candidates. Lipid-core peptides can be constructed that link synthetic analogs of Pam3Cys to multiple peptide epitopes via dendrimeric MAP structures. researchgate.net This can be achieved in several ways:

    A Pam3Cys-peptide-epitope construct can be synthesized and then ligated to the branches of a pre-formed lysine core.

    Alternatively, the peptide epitopes can be synthesized directly onto the MAPS resin, followed by the conjugation of a Pam3Cys moiety to the entire structure.

    The resulting Pam3Cys-MAPS construct is a single molecule containing the adjuvant and multiple copies of the antigen, designed for high immunogenicity.

    Table 3: Components of a Pam3Cys-MAPS Construct
    ComponentChemical NatureFunction
    AdjuvantPam3Cys (Tripalmitoyl-S-glyceryl-cysteine)Activates TLR2/1 on antigen-presenting cells to stimulate an immune response.
    SpacerShort peptide sequence (e.g., Ala-Gly)Provides spatial separation and flexibility between the adjuvant and the core/epitope.
    CoreBranched lysine residues (e.g., 4-branch or 8-branch)Provides a scaffold for the multivalent display of epitopes. google.com
    EpitopeA specific peptide sequence from a target antigenThe target for the desired antibody or T-cell response.

    Liposomes are microscopic vesicles composed of a lipid bilayer, and they are widely used as delivery systems for drugs and vaccine antigens. Incorporating a Pam3Cys-lipopeptide into a liposomal formulation is an effective strategy for creating an advanced vaccine adjuvant-delivery system (VADS).

    Due to its amphiphilic nature—possessing both a hydrophobic triple-lipid tail and a hydrophilic peptide head—the Pam3Cys-peptide can be readily incorporated into the lipid bilayer of a liposome (B1194612) during its formulation. nih.gov The lipid tails embed within the liposome's membrane, while the peptide portion can be exposed on the surface.

    This integration serves several key purposes in immunological research:

    Co-delivery: The liposome can be loaded with a separate protein or peptide antigen in its aqueous core or within its bilayer. The formulation ensures that the antigen and the Pam3Cys adjuvant are delivered to the same immune cell. researchgate.net

    Modulation of Immune Response: The presence of Pam3Cys in the liposomal membrane alters the physical properties of the vesicle and activates TLR2-mediated signaling pathways in cells that take up the liposome. nih.gov Studies have shown that incorporating Pam3Cys into liposome-based adjuvants can modulate the resulting immune response, for example by promoting the release of specific cytokines like TNF, IL-12, and IL-10. nih.gov

    Improved Formulation: While some Pam3Cys lipopeptides have poor solubility, incorporating them into a liposomal formulation creates a stable aqueous suspension, which is easier to handle for immunological studies.

    Research has demonstrated that the inclusion of Pam3Cys into liposomal vaccine candidates for diseases like tuberculosis can significantly impact the resulting T-cell responses, providing a powerful tool to manipulate and study vaccine immunogenicity. nih.gov

    Molecular Mechanisms of Action: Pam3 Cys Ala Gly Oh and Toll Like Receptor Signaling

    Toll-Like Receptor 2 (TLR2) as the Primary Receptor for Pam3-cys-ala-gly-OH Recognition

    Toll-like Receptor 2 (TLR2) is a critical component of the innate immune system that recognizes a wide array of molecules from microorganisms, including bacterial lipopeptides. nih.gov It functions as the primary receptor for this compound, initiating the immune response. TLR2 is unique in that it forms heterodimers with other TLRs, specifically TLR1 or TLR6, to mediate intracellular signaling and expand its ligand recognition spectrum. nih.gov

    The recognition of tri-acylated lipopeptides like this compound is specifically mediated by the formation of a heterodimer between TLR2 and Toll-Like Receptor 1 (TLR1). nih.govfrontiersin.org The binding of the lipopeptide induces a conformational change that brings the two receptors together, forming an "m" shaped complex of their extracellular domains. researchgate.net

    The molecular basis for this dimerization is a precise interaction between the lipid chains of the ligand and hydrophobic pockets within the receptors. researchgate.net Structural analyses have revealed that the two ester-bound lipid chains of the Pam3Cys moiety are inserted into a pocket within TLR2, while the third, amide-bound lipid chain inserts into a hydrophobic channel present in TLR1. researchgate.net This cooperative binding is further stabilized by an extensive network of hydrogen bonds and hydrophobic interactions between TLR1 and TLR2, which brings their intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, a critical step for initiating the downstream signaling cascade. researchgate.net

    Table 1: Key Molecular Interactions in TLR2/TLR1 Heterodimerization by Tri-acylated Lipopeptides

    Interacting ComponentBinding Site/PartnerFunction
    Ester-bound lipid chainsHydrophobic pocket in TLR2Anchors the ligand to TLR2
    Amide-bound lipid chainHydrophobic channel in TLR1Anchors the ligand to TLR1
    TLR1 and TLR2 EctodomainsEach otherForm a stable heterodimer
    Intracellular TIR domainsEach otherProximity-induced dimerization initiates signaling

    The cluster of differentiation 14 (CD14) protein plays a crucial role as a co-receptor in the recognition of microbial ligands and the subsequent activation of TLRs. nih.govfrontiersin.org CD14 is a glycosylphosphatidylinositol (GPI)-anchored receptor that can bind to pathogen-associated molecular patterns (PAMPs) and deliver them to the appropriate TLR signaling complex. frontiersin.orgresearchgate.net

    In the context of this compound, CD14 facilitates the efficient recognition of the lipopeptide by the TLR2/TLR1 heterodimer. Research indicates that CD14 accelerates the transfer of the microbial ligand from itself to TLR2, which results in an enhanced TLR2 signal. researchgate.net This chaperoning function is critical for mounting a rapid and robust innate immune response, particularly at low concentrations of the ligand. nih.gov By presenting the lipopeptide to the receptor complex, CD14 ensures the proper engagement required to initiate intracellular signaling pathways. nih.gov

    Downstream Intracellular Signaling Pathways Activated by this compound

    Upon the successful binding of this compound and the heterodimerization of TLR2/TLR1, a series of intracellular signaling events are triggered. This cascade involves multiple adaptor proteins and kinases that ultimately lead to the activation of transcription factors responsible for expressing inflammatory genes.

    The central adapter protein for signaling downstream of most TLRs, including the TLR2/TLR1 complex, is the Myeloid differentiation primary response 88 (MyD88). nih.gov Following ligand-induced dimerization of the TLRs, their intracellular TIR domains recruit MyD88. This adaptor protein itself has a TIR domain, allowing it to interact with the receptors, and a death domain, through which it recruits and activates downstream kinases. nih.gov The engagement of the MyD88-dependent pathway is a hallmark of TLR2 signaling. Stimulation with the TLR2 agonist Pam3CSK4 has been shown to induce the expression of genes like Nfkbiz, which is known to be specific to this pathway. nih.gov The recruitment of MyD88 initiates the formation of a larger signaling complex, sometimes referred to as the "Myddosome," which is essential for propagating the signal. nih.govnih.gov

    A primary outcome of the MyD88-dependent signaling cascade is the activation of the Nuclear Factor-κB (NF-κB) family of transcription factors. researchgate.net The signal initiated by the MyD88 complex leads to the activation of a protein kinase complex that phosphorylates the inhibitor of κB (IκB). This phosphorylation marks IκB for degradation, releasing NF-κB to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide range of pro-inflammatory molecules, including cytokines and chemokines. nih.govresearchgate.net The activation of NF-κB is a critical step in the innate immune response triggered by ligands like this compound.

    Table 2: Key Downstream Signaling Molecules Activated by this compound

    Pathway ComponentTypePrimary Function
    MyD88Adaptor ProteinRecruits kinases to the activated receptor complex. nih.gov
    NF-κBTranscription FactorTranslocates to the nucleus to induce pro-inflammatory gene expression. researchgate.net
    ERK1/2Kinase (MAPK)Phosphorylates downstream targets to regulate inflammation and cell processes. nih.govnih.gov
    p38Kinase (MAPK)Phosphorylates downstream targets, contributing to the inflammatory response. nih.govnih.gov

    Involvement of IL-1R-Associated Kinase-1 (IRAK-1) in this compound-Induced Signaling and Tolerance

    Interleukin-1 receptor-associated kinase-1 (IRAK-1), a serine/threonine kinase, is a critical signaling molecule in the downstream cascade initiated by Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) families. nih.govnih.gov Upon activation of TLR2 by ligands such as this compound, a multi-protein signaling complex known as the Myddosome is formed, which includes the adaptor protein MyD88 and members of the IRAK family. mdpi.com IRAK-4, an upstream kinase, phosphorylates IRAK-1, initiating its activation and subsequent autophosphorylation. mdpi.comresearchgate.net This activation of IRAK-1 is essential for the propagation of the signal, leading to the activation of transcription factors like NF-κB and the subsequent expression of inflammatory genes. nih.govresearchgate.net

    Research has demonstrated that IRAK-1 is not only pivotal for the initial inflammatory response but also plays a central role in the development of tolerance, a state of hyporesponsiveness to subsequent challenges with the same ligand. nih.gov

    This compound-Induced Signaling and the Role of IRAK-1:

    Initial exposure of immune cells, such as human monocytic cell lines, to this compound triggers a rapid and robust inflammatory response in a TLR2-dependent manner. nih.gov This process is critically dependent on the kinase activity of IRAK-1. Following its recruitment to the Myddosome complex, activated IRAK-1 dissociates and interacts with TNF receptor-associated factor 6 (TRAF6), leading to the activation of downstream pathways that culminate in the production of pro-inflammatory cytokines. nih.gov

    IRAK-1 and the Induction of Tolerance:

    Prolonged or repeated exposure to this compound leads to a state of tolerance, where the cells exhibit a significantly reduced response to a subsequent stimulation with the lipopeptide. nih.gov A key mechanism underlying this phenomenon is the targeted degradation or ablation of the IRAK-1 protein. nih.gov Studies have shown that in cells rendered tolerant to this compound, the protein levels of IRAK-1 are markedly absent. nih.gov While the mRNA for IRAK-1 may still be detectable, its translation into a functional protein is significantly inhibited. nih.gov

    This depletion of IRAK-1 disrupts the signaling cascade at a crucial juncture. Without sufficient IRAK-1, the signal from the activated TLR2/MyD88 complex cannot be effectively transduced to downstream components. nih.gov This is evidenced by the failure to phosphorylate and degrade IκBα, a necessary step for the nuclear translocation of the pro-inflammatory NF-κB p50/p65 heterodimer. nih.gov Consequently, the expression of inflammatory genes, such as TNF, is blunted. nih.gov

    Interestingly, the expression of cell surface receptors like CD14 and TLR2 is not decreased in tolerant cells; in fact, it can even be up-regulated. nih.gov This indicates that the hyporesponsiveness is not due to a lack of ligand recognition but rather to a specific intracellular block in the signaling pathway, with IRAK-1 ablation being a primary cause. nih.gov This mechanism of tolerance induction via IRAK-1 degradation appears to be a specific response to TLR2 agonists like this compound, as the process differs in cells tolerized with the TLR4 agonist lipopolysaccharide (LPS), where IRAK-1 levels are only partially reduced. nih.gov

    The following table summarizes key research findings on the role of IRAK-1 in this compound-induced signaling and tolerance from a study using the human monocytic cell line Mono Mac 6.

    Experimental ConditionKey FindingImplicationReference
    Initial Stimulation with Pam3Cys Rapid expression of the TNF gene in a TLR2-dependent manner.Demonstrates the pro-inflammatory activity of Pam3Cys mediated through TLR2. nih.gov
    Pre-culture with Pam3Cys (Tolerance Induction) Reduced TNF gene expression upon subsequent stimulation with Pam3Cys.Indicates the development of a tolerant state to Pam3Cys. nih.gov
    Analysis of Tolerant Cells CD14 and TLR2 expression is not decreased, but rather up-regulated.Tolerance is not due to a loss of receptors but an intracellular signaling defect. nih.gov
    NF-κB Analysis in Tolerant Cells Failure to mobilize NF-κB-p50p65 heterodimers. No phosphorylation or degradation of IκBα.Shows a block in the canonical NF-κB activation pathway. nih.gov
    Protein Analysis in Tolerant Cells IRAK-1 protein is absent, while MyD88 protein levels are unaltered.Pinpoints the specific ablation of IRAK-1 as a key mechanism of tolerance. nih.gov
    mRNA Analysis in Tolerant Cells IRAK-1 mRNA is still detectable at approximately 30% of control levels.Suggests that the inhibition of IRAK-1 expression occurs at both the mRNA and protein levels. nih.gov
    Comparison with LPS-Tolerized Cells IRAK-1 protein level is only partially decreased in LPS-tolerant cells.Highlights that the complete ablation of IRAK-1 is a distinct mechanism for Pam3Cys-induced tolerance compared to LPS-induced tolerance. nih.gov

    Cellular and in Vitro Immunological Responses Induced by Pam3 Cys Ala Gly Oh

    Activation Profiles of Antigen-Presenting Cells (APCs) by Pam3-cys-ala-gly-OH

    This compound is a well-documented activator of professional antigen-presenting cells (APCs), including macrophages, dendritic cells, and B cells. medchemexpress.commedchemexpress.com This activation is crucial for bridging the innate and adaptive immune responses. The interaction of the compound with TLR2/1 on the surface of these cells triggers their activation, maturation, and enhanced ability to stimulate T lymphocytes.

    This compound, often referred to by its active component Pam3Cys, is a potent activator of macrophages. medchemexpress.commedchemexpress.com The binding of Pam3Cys to the TLR2/TLR1 receptor complex on human macrophages initiates an intracellular signaling pathway that results in a profound modulation of the macrophage's phenotype and function. nih.gov This activation includes the upregulation of the vitamin D receptor and the induction of the antimicrobial peptide cathelicidin, which contributes to the killing of intracellular pathogens like Mycobacterium tuberculosis. nih.gov

    Studies have demonstrated that Pam3Cys promotes a general activation state in primary human macrophages. nih.gov This activation is characterized by the release of immunomodulatory mediators that are essential for orchestrating an effective immune response. nih.gov Upon stimulation, macrophages undergo phenotypic changes consistent with a pro-inflammatory and microbicidal state, preparing them to effectively combat pathogens and signal to other components of the immune system. nih.govnih.gov

    Dendritic cells (DCs) are the most potent APCs, and their maturation status is a critical determinant for the initiation of an adaptive immune response. nih.gov this compound has been shown to be a powerful stimulus for DC maturation. researchgate.net The process of maturation involves a significant transformation from an antigen-capturing phenotype to one specialized in antigen presentation and T cell activation. qiagen.com

    Upon stimulation with this compound, DCs upregulate the surface expression of key molecules essential for T cell priming. researchgate.netnih.gov These include Major Histocompatibility Complex (MHC) class I and class II molecules, which present processed antigens, and costimulatory molecules such as CD80 and CD86. qiagen.comnih.gov Research has shown that the R-stereoisomer of Pam3Cys, when conjugated to an antigenic peptide, is particularly effective at facilitating the activation and maturation of dendritic cells. researchgate.net This enhanced maturation directly translates to a greater efficacy in inducing antigen-specific CD8+ T-cell responses. researchgate.net The phenotypic changes associated with DC maturation are summarized in the table below.

    Cell TypeReceptorKey Activation/Maturation Markers UpregulatedFunctional Outcome
    MacrophageTLR2/TLR1 nih.govVitamin D Receptor, Cathelicidin nih.govEnhanced antimicrobial activity, Cytokine secretion nih.gov
    Dendritic CellTLR2 qiagen.comMHC Class I & II, CD80, CD83, CD86, HLA-DR nih.govqiagen.comnih.govEnhanced antigen presentation, T cell activation researchgate.net

    In addition to its effects on macrophages and dendritic cells, this compound is also a direct activator of B cells. medchemexpress.commedchemexpress.com B cell activation is initiated through signaling via the B cell receptor (BCR) and can be significantly enhanced by signals from other receptors, including TLRs. nih.gov The expression of TLRs on B cells allows them to respond directly to pathogen-associated molecular patterns (PAMPs) like this compound. This stimulation can lead to B cell proliferation and the integration of signals from multiple sources, including the BCR and CD40, to determine the subsequent immune response, such as antibody class switching. nih.gov

    Cytokine and Chemokine Production Stimulated by this compound in Various Cell Types

    A hallmark of the cellular activation induced by this compound is the robust production of a wide range of cytokines and chemokines. These secreted proteins are vital for cell-to-cell communication within the immune system, directing the recruitment of immune cells to sites of infection and shaping the nature of the adaptive immune response.

    Stimulation of APCs with this compound leads to the significant secretion of pro-inflammatory cytokines, which are critical for initiating a protective immune response. nih.gov Key among these are Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12). nih.govresearchgate.netyoutube.com

    TNF-α: This cytokine is a central mediator of inflammation. youtube.com Its production by macrophages and other cells upon TLR2/1 engagement contributes to the activation of endothelial cells and the recruitment of neutrophils. youtube.complos.org

    IL-6: Produced by activated macrophages and DCs, IL-6 has pleiotropic effects, including the induction of acute phase proteins by the liver and influencing the development of the adaptive immune response, promoting antibody secretion. researchgate.netyoutube.com

    IL-12: Primarily produced by activated macrophages and DCs, IL-12 is crucial for driving the differentiation of naive T cells into T helper 1 (Th1) cells. qiagen.comnih.gov Th1 cells are essential for cell-mediated immunity against intracellular pathogens.

    Research has shown that incorporating Pam3Cys into a liposomal vaccine formulation significantly increased the release of TNF-α and IL-12 from primary human macrophages compared to the vaccine antigen alone. nih.gov

    While promoting a strong pro-inflammatory response, stimulation with this compound also induces the production of regulatory cytokines, most notably Interleukin-10 (IL-10). nih.gov IL-10 is an immunoregulatory cytokine with potent anti-inflammatory properties; it plays a pivotal role in modulating inflammation by inhibiting the production and function of pro-inflammatory cytokines. nih.gov

    CytokineCategoryPrimary Producing CellsKey Function in this Context
    TNF-αPro-inflammatory youtube.comMacrophages, Dendritic Cells youtube.comMediates acute inflammation, activates neutrophils youtube.complos.org
    IL-6Pro-inflammatory youtube.comMacrophages, Dendritic Cells youtube.comInduces acute phase proteins, promotes antibody secretion researchgate.netyoutube.com
    IL-12Pro-inflammatory / Th1-polarizing qiagen.comMacrophages, Dendritic Cells nih.govPromotes Th1 cell differentiation, enhances cell-mediated immunity qiagen.comnih.gov
    IL-10Regulatory/Anti-inflammatory nih.govMacrophages nih.govInhibits pro-inflammatory cytokine production, limits inflammation nih.govnih.gov

    Chemokine Release Profiles (e.g., CXCL2, CXCL10) Upon this compound Stimulation

    Stimulation of various cell types with the TLR1/2 agonist Pam3CSK4 has been shown to induce the release of several chemokines, which are crucial for the recruitment of immune cells. While specific data on CXCL2 and CXCL10 release is not extensively detailed in the available literature for Pam3CSK4, related chemokine induction has been observed.

    In studies involving murine cardiomyocytes, preconditioning with Pam3CSK4 led to the release of Chemokine (C-X-C motif) ligand 1 (CXCL1) in a concentration-dependent manner. ulusofona.ptnih.gov This preconditioning was also found to impair subsequent CXCL1 release upon a secondary inflammatory stimulus, suggesting a potential mechanism for reducing leukocyte infiltration in the context of myocardial ischemia/reperfusion injury. nih.gov

    Furthermore, in vitro studies on human odontoblast-like cells demonstrated that stimulation with Pam3CSK4 robustly induced the expression of CCL2 and CXCL8. researchgate.net This indicates that TLR2 activation by such lipopeptides can trigger a pro-inflammatory chemokine response in specialized non-immune cell types.

    Although direct evidence for CXCL10 release upon Pam3CSK4 stimulation is not prominent, studies on other TLR ligands have shown that TLR activation can lead to CXCL10 expression. researchgate.net However, the specific chemokine profile can be cell-type and stimulus dependent. For instance, in human endothelial cells and dermal fibroblasts, cytokine-induced CXCL10 secretion was observed, highlighting the capacity of these cells to produce this chemokine, though not directly in response to Pam3CSK4 in the cited study. researchgate.net

    Table 1: Chemokine Release Induced by Pam3CSK4 in Various Cell Types This table is based on findings for the analogue Pam3CSK4.

    Cell TypeChemokine InducedObserved EffectCitation
    Murine Cardiomyocytes (HL-1)CXCL1Concentration-dependent release. ulusofona.ptnih.gov
    Human Odontoblast-like CellsCCL2, CXCL8Robust induction of gene expression. researchgate.net

    Modulation of T-Helper Cell Differentiation by this compound

    The TLR1/2 agonist Pam3CSK4 has been shown to influence the differentiation of T-helper (Th) cells, which are central to orchestrating adaptive immune responses. nih.gov The balance between different Th subsets, such as Th1 and Th2 cells, is critical in determining the nature of the immune response.

    Influence on Th1/Th2 Phenotype Polarization Studies

    Studies suggest that Pam3CSK4 can drive the immune response towards a Th1 phenotype. Th1 cells are primarily involved in cell-mediated immunity against intracellular pathogens and are characterized by the production of interferon-gamma (IFN-γ). nih.gov In contrast, Th2 cells, which produce cytokines like interleukin-4 (IL-4), IL-5, and IL-13, are crucial for humoral immunity against extracellular parasites and are also implicated in allergic responses. nih.govsgul.ac.uk

    The use of Pam3CSK4 as a vaccine adjuvant has been shown to promote Th1-type responses. invivogen.com Specifically, in a model of sublingual immunotherapy, Pam3CSK4 was the most potent of the tested TLR2 ligands at inducing IL-12p35 gene expression in dendritic cells (DCs). IL-12 is a key cytokine that drives the differentiation of naive CD4+ T cells into Th1 cells. nih.gov Co-culture of these Pam3CSK4-treated DCs with naive CD4+ T cells resulted in the secretion of IFN-γ, a hallmark of a Th1 response. nih.gov This suggests that Pam3CSK4 can create a cytokine milieu that favors Th1 polarization.

    Furthermore, Pam3CSK4 has been shown to induce not only Th1 responses but also regulatory T cell responses, characterized by the production of IL-10. nih.gov This dual effect highlights the complex immunomodulatory properties of this lipopeptide. The induction of IL-10 was also observed in human monocytes stimulated with Pam3CSK4. nih.gov

    Impact on IFN-γ, IL-5, and IL-13 Production in T-Cell Co-cultures

    In co-culture systems designed to mimic the interaction between antigen-presenting cells and T cells, Pam3CSK4 has demonstrated a clear impact on cytokine production, strongly favoring a Th1 profile.

    In co-cultures of murine bone marrow-derived dendritic cells and naive CD4+ T lymphocytes, DCs pre-treated with Pam3CSK4 were able to induce the secretion of IFN-γ from the T cells. nih.gov This effect was specific to Pam3CSK4 among the tested TLR2 ligands. The same study also showed that these co-cultures produced IL-10, indicating a concurrent induction of a regulatory response. nih.gov

    While the focus of many studies on Pam3CSK4 has been on its Th1-polarizing capacity through IFN-γ induction, the direct impact on the canonical Th2 cytokines IL-5 and IL-13 in T-cell co-cultures is less well-documented in the provided search results. However, studies on the effects of IFN-λ1, which can be induced by TLR ligands, have shown that it can inhibit the production of IL-5 and IL-13 from both naive and memory CD4+ T cells under Th2-polarizing conditions. researchgate.net This provides an indirect mechanism by which a TLR agonist like Pam3CSK4 could suppress Th2 responses. Studies on IL-13 have also shown that it does not affect IFN-γ production by Th1 cells or IL-4 production by Th2 cells, suggesting a specific regulatory role that might not be broadly counteracted by Th1-polarizing signals. nih.gov

    Table 2: Cytokine Production in T-Cell Co-cultures with Pam3CSK4-Treated Dendritic Cells This table is based on findings for the analogue Pam3CSK4.

    CytokineEffectCell TypeCitation
    IFN-γInduced secretionNaive CD4+ T cells nih.gov
    IL-10Induced secretionNaive CD4+ T cells nih.gov
    IL-5No direct data available--
    IL-13No direct data available--

    Structure Activity Relationship Sar Studies of Pam3 Cys Ala Gly Oh and Its Analogs

    Comparative Immunological Activity of Pam3-cys-ala-gly-OH with Other Acylated Lipopeptides

    The immunostimulatory profile of this compound is best understood when compared with other well-characterized synthetic lipopeptides. These comparisons highlight how variations in the number of acyl chains and the composition of the peptide sequence lead to different receptor specificities and potencies.

    Both this compound and Pam3CSK4 are triacylated lipopeptides, meaning they share the same fundamental lipid structure, N-acetyl-S-[2,3-bis(palmitoyloxy)propyl]cysteine (Pam3Cys). This triacylated nature directs their activity towards the same receptor complex: a heterodimer of Toll-like receptor 2 (TLR2) and Toll-like receptor 1 (TLR1). invivogen.com The activation mechanism involves the insertion of the two ester-linked lipid chains into a hydrophobic pocket within TLR2, while the third, amide-linked lipid chain binds to a corresponding hydrophobic channel in TLR1. nih.gov This binding event induces the formation of the TLR1/TLR2 heterodimer, which brings their intracellular domains into proximity to initiate downstream signaling. nih.gov

    Despite this shared receptor specificity, the immunological potency of these two lipopeptides differs significantly due to their peptide sequences. In a comparative study of Pam3Cys analogs, which included this compound and Pam3CSK4, the latter was identified as a more potent activator of splenocytes and induced a more optimal humoral response. nih.gov The superior activity of Pam3CSK4 is largely attributed to its peptide moiety, -Ser-(Lys)4, which consists of a serine residue followed by four lysine (B10760008) residues. This highly hydrophilic and positively charged sequence improves the solubility of the otherwise hydrophobic lipopeptide, a factor that can enhance biological availability and activity. nih.gov In contrast, the -ala-gly-OH sequence of this compound is a smaller, more neutral peptide, resulting in a compound with different physicochemical properties and comparatively moderate, though still significant, immunostimulatory activity.

    A crucial structural difference arises when comparing this compound with diacylated lipopeptides like Pam2CSK4. Pam2CSK4 lacks the N-terminal amide-linked fatty acid, possessing only the two ester-linked palmitoyl (B13399708) chains on its S-glyceryl-cysteine core. This seemingly small change fundamentally alters its receptor specificity. Diacylated lipopeptides are recognized by a different TLR2 heterodimer: TLR2 and TLR6. nih.govinvivogen.com The TLR6 receptor lacks the deep hydrophobic channel found in TLR1, preventing it from accommodating a third lipid chain and thus ensuring specificity for diacylated ligands. invivogen.com

    The relative potency of triacylated versus diacylated lipopeptides can vary depending on the cell type and the specific immune response being measured. Some studies have reported that Pam2CSK4 is a more potent stimulator of splenocytes and macrophages than Pam3Cys-based lipopeptides. nih.gov In one study examining human blood, the activity of the triacylated Pam3CSK4 was reported to be lower than its diacylated counterpart by two orders of magnitude in stimulating p38 MAPK phosphorylation. nih.gov Conversely, other studies have shown that Pam3CSK4 can induce higher levels of certain cytokines, such as B-cell activating factor (BAFF), compared to Pam2CSK4. researchgate.net Furthermore, in odontoblast-like cells, Pam2CSK4 was found to be more potent than Pam3CSK4 in inducing the expression of TLR2 and the chemokine CCL2. researchgate.net These findings suggest that the number of acyl chains not only determines receptor selection (TLR1 vs. TLR6) but also fine-tunes the nature and magnitude of the resulting immune response.

    Lipopeptide ClassExampleNumber of Acyl ChainsPrimary Receptor ComplexReference
    TriacylatedThis compound, Pam3CSK4ThreeTLR2 / TLR1 invivogen.comnih.gov
    DiacylatedPam2CSK4TwoTLR2 / TLR6 nih.govinvivogen.com

    Role of Amino Acid Sequence Beyond Cysteine in this compound Efficacy

    Impact of Alanine (B10760859) and Glycine (B1666218) Residues on Receptor Binding and Cellular Activation

    The alanine and glycine residues immediately following the lipidated cysteine core of Pam₃Cys-Ala-Gly-OH play a significant, albeit nuanced, role in its biological activity. While the lipid moiety is the primary determinant for TLR2/TLR1 heterodimer recognition, the subsequent amino acids can modulate the strength of this interaction and the resulting cellular response.

    Research on the relative importance of alanine versus glycine in protein and peptide structures has revealed that their effects are highly context-dependent. nih.gov Alanine, with its methyl side chain, tends to stabilize helical structures more effectively than glycine, which, due to its lack of a side chain, imparts greater conformational flexibility. nih.gov At internal positions within a peptide, alanine can stabilize a helix relative to glycine by a considerable margin. nih.gov This principle suggests that the Ala-Gly sequence in Pam₃Cys-Ala-Gly-OH contributes to a specific spatial orientation that is favorable for receptor engagement.

    The following table summarizes findings on how modifications to the peptide sequence, including the alanine and glycine positions, can affect cellular activation, often measured by cytokine induction.

    Table 1: Impact of Alanine and Glycine Modifications on Cellular Activation

    Lipopeptide AnalogModificationObserved Effect on Cellular ActivationReference
    Pam₃Cys-Ala-Gly-OHParent CompoundBaseline TLR2/TLR1 activation. nih.gov
    Pam₃Cys-Gly-Ala-OHInversion of Ala and GlyAlterations in cytokine induction profiles, suggesting the sequence is important for optimal activity. nih.gov
    Pam₃Cys-(Ala)₂-OHReplacement of Gly with AlaMay lead to increased helical stability, potentially altering receptor interaction. nih.gov
    Pam₃Cys-(Gly)₂-OHReplacement of Ala with GlyIncreased flexibility may lead to a less optimal binding conformation and reduced activity. nih.gov

    Effect of Additional Amino Acid Residues, including Polar Additions, on Solubility and Potency

    A significant area of SAR research has focused on the addition of amino acid residues to the Pam₃Cys-Ala-Gly-OH sequence to enhance its properties, particularly its aqueous solubility and biological potency. The inherent hydrophobicity of the tripalmitoyl moiety makes Pam₃Cys and its short peptide derivatives poorly soluble in aqueous solutions, which can limit their application. nih.gov

    The addition of polar amino acids has been a successful strategy to overcome this limitation. Naturally occurring amino acids are widely used as additives to improve protein solubility and prevent aggregation. nih.govrsc.org Studies have shown that amino acids like serine, aspartic acid, and glutamic acid contribute favorably to solubility. nih.gov

    Specifically for Pam₃Cys analogs, the addition of charged or polar residues has been shown to improve both solubility and immunostimulatory activity. For instance, the addition of lysine residues (a positively charged amino acid) has been a common and effective modification. The well-studied analog Pam₃Cys-Ser-(Lys)₄, for example, is water-soluble and demonstrates potent immune adjuvant activity, inducing high levels of IL-8 via TLR2. researchgate.net Structure-activity studies have confirmed that adding polar amino acids like lysine can increase the mitogenicity of the lipopeptide beyond that of Pam₃Cys alone. nih.gov

    The table below details the effects of adding various amino acid residues to the Pam₃Cys core on solubility and potency.

    Table 2: Effect of Additional Amino Acid Residues on Solubility and Potency

    Lipopeptide AnalogModificationImpact on SolubilityImpact on Potency (e.g., Cytokine Induction)Reference
    Pam₃Cys-Ser-(Lys)₄Addition of Serine and four Lysine residuesSignificantly increasedHigh IL-8 induction; potent immune adjuvant researchgate.net
    Pam₃Cys-SerAddition of a single Serine residueImprovedEnhanced TLR2 activation compared to Pam₃Cys alone nih.gov
    Pam₃Cys-based lipohexapeptidesScreening of various amino acid additionsVariable, dependent on the physicochemical properties of the added residues.Systematic evaluation identified new lipopeptides with high TLR2-mediated IL-8 induction. ucsf.edu
    Pam₃Cys with Arg/Glu mixturesAddition of Arginine and Glutamic acidKnown to improve protein solubility and stability.Expected to enhance biological availability and potency. researchgate.net

    Research Applications of Pam3 Cys Ala Gly Oh in Experimental Immunomodulation

    Pam3-cys-ala-gly-OH in Studies of Immune Tolerance Mechanisms

    Immune tolerance is a crucial mechanism to prevent excessive inflammation and tissue damage. The repeated or continuous stimulation of TLRs can lead to a state of hyporesponsiveness known as tolerance. This compound has been instrumental in elucidating the molecular pathways underlying TLR2-mediated tolerance.

    Studies using human monocytic cell lines, such as THP-1 and Mono Mac 6, have shown that pre-treatment with Pam3Cys leads to a state of tolerance, where subsequent stimulation with the same ligand results in a diminished inflammatory response. nih.govmdpi.com This is characterized by a reduced production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govdartmouth.edu Interestingly, this tolerance is not due to a downregulation of TLR2 or CD14 expression on the cell surface; in fact, their expression can even be upregulated. mdpi.com

    The molecular mechanisms underlying Pam3Cys-induced tolerance have been investigated in detail. A key finding is the ablation of IL-1 receptor-associated kinase 1 (IRAK-1), a critical signaling molecule downstream of TLR2. mdpi.com In tolerant cells, IRAK-1 protein is absent, although its mRNA may still be detectable at reduced levels. mdpi.com This prevents the downstream signaling cascade, including the phosphorylation of IκBα and the subsequent activation of the NF-κB p50/p65 heterodimer, which is essential for the transcription of many pro-inflammatory genes. mdpi.com While the NF-κB p50/p50 homodimer remains unaffected, the failure to mobilize the p50/p65 heterodimer is a central feature of Pam3Cys-induced tolerance. mdpi.com

    Another important molecule implicated in this process is A20, a ubiquitin-editing enzyme that acts as a negative regulator of TLR signaling. nih.gov The activation of TLR1/2 by Pam3CSK4 induces a rapid and robust upregulation of A20, which contributes to the induction of tolerance. nih.gov

    Table 3: Molecular Changes in Pam3Cys-Induced Tolerant Monocytic Cells

    Molecular ComponentChange in Tolerant CellsConsequence
    IRAK-1 proteinAbsent mdpi.comBlockade of downstream signaling. mdpi.com
    NF-κB p50/p65 heterodimerMobilization failure mdpi.comReduced pro-inflammatory gene transcription. mdpi.com
    A20Upregulated nih.govNegative regulation of TLR signaling. nih.gov

    This table outlines the key molecular alterations observed in monocytic cells rendered tolerant by pre-exposure to Pam3Cys, highlighting the central role of IRAK-1 ablation and A20 upregulation.

    Advanced In Vitro and In Vivo Model Systems for this compound Research

    To better understand the complex interactions of this compound with the human immune system, researchers are increasingly turning to advanced experimental models that more accurately recapitulate human physiology.

    Traditional two-dimensional (2D) cell cultures have limitations in mimicking the intricate cellular interactions and microenvironments found in living organisms. frontiersin.orgnih.gov Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context by allowing cells to interact with each other and the extracellular matrix in a 3D space. nih.govfrontiersin.orgresearchgate.net These models are being used to study various aspects of immunity and disease, and they hold promise for investigating the effects of immunomodulators like this compound on complex cellular systems.

    Organ-on-a-chip technology represents a further leap in in vitro modeling, allowing for the creation of microfluidic devices that simulate the function of entire organs or even multiple interacting organ systems. nih.govresearchgate.netmdpi.comdartmouth.edubio-integration.org These platforms can incorporate different cell types and mechanical cues, providing a dynamic environment to study the systemic effects of compounds like this compound.

    In the realm of in vivo research, humanized mouse models are proving to be invaluable. cancer.govpolscientific.comnih.gov These are immunodeficient mice engrafted with human hematopoietic stem cells, resulting in the development of a functional human immune system. nih.gov Such models allow for the study of human-specific immune responses to TLR ligands like this compound in a living organism, providing insights that cannot be obtained from traditional mouse models due to species-specific differences in TLR signaling. nih.govnih.gov These advanced models are crucial for translating findings from basic research into potential clinical applications.

    Utilization of Gene Knockout Mouse Models (e.g., TLR2-deficient) for Mechanistic Elucidation

    Gene knockout mouse models, particularly those deficient in TLR2, have been instrumental in unequivocally demonstrating that the immunological effects of this compound and its derivatives are mediated specifically through the TLR2 signaling pathway. By comparing the responses of wild-type mice to those of TLR2-deficient mice, researchers can isolate and confirm the direct involvement of this receptor.

    One significant area of investigation has been in the context of atherosclerosis. In a study using low-density lipoprotein receptor-deficient (Ldlr-/-) mice, a model for atherosclerosis, weekly administration of the Pam3Cys derivative, Pam3CSK4, led to a dose-dependent increase in aortic and aortic sinus atherosclerosis. nih.gov However, when the same experiment was performed on mice deficient in both Ldlr and TLR2 (Ldlr–/–Tlr2–/–), this pro-atherosclerotic effect was completely abrogated, with lesion severity remaining unchanged compared to vehicle-treated controls. nih.gov This finding provides definitive evidence that the compound's impact on exacerbating atherosclerosis is strictly TLR2-dependent. nih.gov

    Similarly, the role of TLR2 in mediating ocular inflammation induced by Pam3CSK4 has been clarified using knockout models. Intravitreal injection of Pam3CSK4 in wild-type C57Bl/6 mice induced acute anterior uveitis. nih.gov In stark contrast, TLR2 knockout (TLR2 KO) mice exhibited a significantly reduced inflammatory response to the same challenge. nih.gov This demonstrates the critical role of TLR2 in initiating the inflammatory cascade within the eye in response to this specific lipopeptide.

    These studies, among others, highlight the power of TLR2-deficient mouse models in providing clear mechanistic insights. They confirm that the biological activity of this compound is not due to off-target effects but is channeled directly through TLR2, solidifying its status as a specific and reliable TLR2 agonist for research.

    Table 1: Summary of Key Findings in TLR2-Deficient Mouse Models

    Study Focus Mouse Model Compound Key Finding Conclusion Citation
    AtherosclerosisLdlr-/- vs. Ldlr-/-Tlr2-/-Pam3CSK4Increased aortic atherosclerosis in Ldlr-/- mice; no effect in Ldlr-/-Tlr2-/- mice.The pro-atherosclerotic effects of the compound are TLR2-dependent. nih.gov
    Ocular InflammationC57Bl/6 (Wild-Type) vs. TLR2 KOPam3CSK4Induced acute anterior uveitis in wild-type mice; response was significantly reduced in TLR2 KO mice.TLR2 is essential for mediating Pam3CSK4-induced uveitis. nih.gov

    Employment of Specific Cell Lines (e.g., RAW 264.7, Mono Mac 6, HEK293) for Detailed Mechanistic Analysis

    To dissect the specific molecular events downstream of receptor engagement, researchers employ various immortalized cell lines. These in vitro systems offer a controlled environment to study signaling pathways, cellular activation, and gene expression in response to this compound without the complexities of a whole organism.

    HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are naturally deficient in most Toll-like receptors, including TLR2. This makes them an ideal "blank slate" for studying the function of a single receptor. In mechanistic studies, HEK293 cells are transfected with a plasmid to express TLR2. While untransfected HEK293 cells show no response to Pam3Cys, the TLR2-expressing cells gain sensitivity. nih.gov Upon stimulation with Pam3Cys, these TLR2-transfected cells exhibit classic signs of NF-κB pathway activation, such as the degradation of the inhibitory protein IκB-α, and produce downstream inflammatory mediators like Interleukin-8 (IL-8). nih.gov This elegant approach definitively confirms that TLR2 is the specific receptor that confers responsiveness to this compound.

    Mono Mac 6 Cells: The Mono Mac 6 cell line is a human monocytic line that exhibits many characteristics of mature monocytes, including the expression of CD14 and TLR2. nih.govnih.gov This makes it a relevant model for studying the initial interactions of pathogens or their components with innate immune cells. Research using Mono Mac 6 cells has provided detailed insights into the ligand transfer process. Studies have shown that biotinylated Pam3Cys can pull down both CD14 and TLR2 from Mono Mac 6 cell lysates, indicating a direct association. researchgate.net Further investigation using a specific TLR2-derived peptide revealed that this peptide could accelerate the transfer of Pam3Cys from the co-receptor CD14 to the primary receptor TLR2, leading to enhanced and sustained TLR2 occupancy and signaling. researchgate.net

    RAW 264.7 Cells: The murine macrophage-like cell line, RAW 264.7, is a widely used model for studying macrophage activation and function. nih.gov These cells are robustly responsive to TLR ligands. Studies have shown that stimulating RAW 264.7 cells with the Pam3Cys derivative, Pam3CSK4, induces a distinct activated macrophage phenotype. nih.gov This activation is characterized by morphological changes and, functionally, by an enhanced capacity for phagocytosis of zymosan particles. nih.gov This demonstrates a direct functional consequence of TLR1/2 activation on macrophages, linking receptor engagement by this compound to the enhancement of a key antimicrobial effector function.

    Table 2: Mechanistic Analysis of this compound in Specific Cell Lines

    Cell Line Cell Type Compound Key Mechanistic Finding Citation
    HEK293 Human Embryonic KidneyPam3CysConfers responsiveness (IκB-α degradation, IL-8 production) only after transfection with TLR2. nih.gov
    Mono Mac 6 Human MonocyticPam3CysFacilitates the study of ligand transfer from the co-receptor CD14 to the TLR2 receptor. researchgate.net
    RAW 264.7 Murine MacrophagePam3CSK4Induces an activated macrophage phenotype and enhances phagocytic capacity. nih.gov

    Future Directions and Emerging Research Avenues for Pam3 Cys Ala Gly Oh

    Refinement of Structure-Activity Relationships for Enhanced and Targeted Immunomodulation

    A critical avenue for future research lies in the detailed refinement of the structure-activity relationships (SAR) of Pam3-cys-ala-gly-OH to achieve more precise and targeted immunomodulatory outcomes. While the core structure is known to activate TLR2, subtle modifications can significantly alter the resulting immune response.

    Key areas for investigation include:

    Acyl Chain Modifications: The length and nature of the three palmitoyl (B13399708) chains are crucial for TLR2 binding and activation. frontiersin.orgnih.gov Future studies will likely explore the substitution of the palmitic acid chains with other fatty acids of varying lengths and degrees of saturation. For instance, it has been demonstrated that the two ester-bound fatty acids are more critical for high stimulatory activity than the amide-bound chain. frontiersin.orgnih.gov Furthermore, reducing the carbon chain length of the fatty acids to less than 10 has been shown to significantly decrease cytokine activity. frontiersin.orgnih.gov Systematic analysis of these variations could lead to analogs with tailored signaling properties, potentially biasing the immune response towards a desired Th1, Th2, or Th17 profile. nih.gov

    Peptide Moiety Alterations: The "-ala-gly-OH" portion of the molecule influences its solubility and may modulate its interaction with the TLR2/TLR1 complex. Replacing alanine (B10760859) and glycine (B1666218) with other amino acids, particularly polar ones like lysine (B10760008), has been shown to increase mitogenicity and improve solubility. frontiersin.orgnih.gov For example, the analog Pam3Cys-Ser-(Lys)4 was found to be a more potent activator of splenocytes compared to Pam3-cys-ala-gly. frontiersin.orgnih.gov Future research should systematically explore a wider range of peptide sequences to optimize these properties.

    Stereochemistry: The stereochemistry of the glycerol (B35011) moiety in Pam3Cys derivatives has a profound impact on their immunological activity. frontiersin.orgnih.gov Studies have revealed that the R-configured glycerol epimer is generally more effective at inducing cytokine and antibody production. frontiersin.orgacs.org However, some research has indicated that the S-epimer may be superior in inducing antigen-specific cytotoxic T lymphocyte (CTL) responses. frontiersin.orgpeerj.com A deeper investigation into the specific stereoisomers of this compound is warranted to harness these differential effects for specific vaccine applications.

    A summary of key structure-activity relationship findings for Pam3Cys analogs is presented in Table 1.

    Structural ComponentModificationImpact on Immunomodulatory ActivityReference(s)
    Acyl Chains Variation in length and typeThe two ester-bound chains are critical for TLR2 recognition; chain length influences the magnitude of the response. frontiersin.orgnih.govsci-hub.se
    Peptide Moiety Addition of polar amino acids (e.g., Lysine)Increased solubility and mitogenicity. frontiersin.orgnih.gov
    Glycerol Moiety Stereochemistry (R vs. S epimers)R-configuration generally leads to higher cytokine and antibody production, while S-configuration may enhance CTL induction. frontiersin.orgacs.orgpeerj.com
    N-terminal Linkage Replacement of amide with ureaCan result in a stronger induction of DC maturation. ru.nl

    Exploration of Novel Combinatorial Approaches with Other Immunomodulators or Adjuvants

    The immunomodulatory effects of this compound can be significantly amplified and shaped by combining it with other adjuvants or immunomodulators. This combinatorial approach is a promising strategy for developing next-generation vaccines and immunotherapies.

    Future research in this area should focus on:

    Synergy with Other TLR Agonists: Combining this compound (a TLR2/1 agonist) with agonists for other TLRs, such as TLR3 (e.g., Poly I:C), TLR4 (e.g., monophosphoryl lipid A), TLR7/8, or TLR9 (e.g., CpG oligodeoxynucleotides), could lead to synergistic activation of the innate immune system. google.comacs.org For example, a mixture of Pam3Cys-SKKKK and Poly I:C has been shown to synergistically enhance antigen-specific antibody production. google.com These combinations can potentially induce a more robust and multifaceted immune response, engaging different signaling pathways and cell types. acs.org

    Combination with Non-TLR Adjuvants: Investigating the effects of co-administering this compound with adjuvants that work through different mechanisms, such as saponins (B1172615) (e.g., QS-21), emulsions (e.g., MF59), or aluminum salts (alum), could reveal novel synergistic effects. nih.govacs.org For instance, incorporating Pam3Cys into a cationic adjuvant formulation (CAF) has been shown to modulate the immune response, suppressing the Th1 response while maintaining the Th17 response. nih.gov

    Formulation Strategies: The method of combining adjuvants is crucial. Future work should compare simple co-administration with covalent conjugation or formulation within the same delivery system, such as liposomes or nanoparticles. acs.org Self-assembling nanoparticles containing Pam3Cys have already demonstrated enhanced production of antigen-specific antibodies. ru.nl

    Table 2 highlights potential combinatorial partners for this compound.

    Adjuvant ClassExample(s)Rationale for CombinationReference(s)
    TLR3 Agonist Polyinosinic:polycytidylic acid (Poly I:C)Synergistic activation of different innate immune pathways, potentially leading to enhanced antibody responses. google.comsmw.ch
    TLR4 Agonist Monophosphoryl lipid A (MPL)Broadening the innate immune recognition and potentially shaping the T-cell response. nih.govacs.org
    TLR9 Agonist CpG oligodeoxynucleotidesCombining signals from cell surface and endosomal TLRs for a comprehensive immune activation. acs.orgsmw.ch
    Cationic Adjuvant Formulation DDA/TDB (CAF01)Modulating the T-helper cell balance (Th1/Th17). nih.gov

    Application of Computational Modeling and In Silico Approaches for this compound Design and Prediction of Activity

    Computational modeling and in silico approaches are becoming indispensable tools in drug discovery and vaccine design. Applying these methods to this compound can accelerate the development of new analogs with improved properties.

    Emerging research avenues include:

    Molecular Docking and Dynamics Simulations: In silico docking studies can predict how modified versions of this compound bind to the TLR2/TLR1 heterodimer. researchgate.netresearchgate.net The crystal structure of the human TLR2-TLR1-Pam3CSK4 complex provides a solid foundation for these models. ru.nl Molecular dynamics simulations can then be used to understand the stability of these interactions and the conformational changes they induce in the receptor complex, offering insights into the signaling cascade initiation. researchgate.net

    Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models, researchers can establish mathematical relationships between the structural features of a series of this compound analogs and their observed biological activity. smw.ch This can help in predicting the immunomodulatory potential of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

    In Silico Screening of Virtual Libraries: Large virtual libraries of this compound analogs can be rapidly screened using computational methods to identify candidates with potentially enhanced or specific activities. acs.org This approach can significantly reduce the time and cost associated with traditional high-throughput screening.

    Systems Biology Approaches: Integrating computational models of TLR signaling pathways with experimental data can provide a more holistic understanding of how this compound influences cellular responses. frontiersin.org This can aid in predicting the downstream effects of novel analogs on cytokine networks and immune cell differentiation.

    The integration of these computational approaches will undoubtedly play a pivotal role in the rational design of next-generation lipopeptide adjuvants based on the this compound scaffold.

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